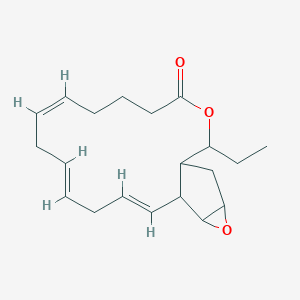

Ecklonialactone E

Description

Properties

CAS No. |

149633-56-7 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(8Z,11E,14E)-2-ethyl-3,18-dioxatricyclo[14.4.0.017,19]icosa-8,11,14-trien-4-one |

InChI |

InChI=1S/C20H28O3/c1-2-17-16-14-18-20(23-18)15(16)12-10-8-6-4-3-5-7-9-11-13-19(21)22-17/h4-7,10,12,15-18,20H,2-3,8-9,11,13-14H2,1H3/b6-4+,7-5-,12-10+ |

InChI Key |

LWCPMCAZCAZIDQ-JMSCLRKOSA-N |

SMILES |

CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |

Isomeric SMILES |

CCC1C2CC3C(C2/C=C/C/C=C/C/C=C\CCCC(=O)O1)O3 |

Canonical SMILES |

CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |

Synonyms |

ecklonialactone E |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Ecklonialactone E exhibits a range of biological activities that have been documented in various studies:

- Antiviral Properties : Research has indicated that phlorotannins from Ecklonia cava, including ecklonialactones, possess antiviral activity. A study demonstrated that certain fractions of E. cava showed strong antiviral effects against H1N1 and H9N2 influenza viruses, with specific compounds exhibiting EC50 values indicating their potency against viral replication .

- Antioxidant Activity : The antioxidant properties of ecklonialactones have been highlighted in several studies. These compounds help mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage and inflammation .

- Anti-inflammatory Effects : this compound may also play a role in modulating inflammatory responses. Some studies suggest that these compounds can inhibit pathways associated with inflammation, thereby potentially serving as therapeutic agents in inflammatory diseases .

Therapeutic Potential

The diverse biological activities of this compound suggest various therapeutic applications:

- Antiviral Drug Development : Given its antiviral properties, this compound could be explored as a candidate for antiviral drug development, particularly against influenza viruses and potentially other viral pathogens .

- Antioxidant Supplements : Due to its antioxidant capabilities, this compound may be formulated into dietary supplements aimed at enhancing health by reducing oxidative stress and inflammation.

- Research in Cancer Therapy : The anti-inflammatory and antioxidant properties may also position this compound as a supportive agent in cancer therapy, where inflammation plays a significant role in tumor progression .

Case Studies

Several case studies have highlighted the applications and effects of ecklonialactones:

Chemical Reactions Analysis

Claisen Rearrangement

-

Gosteli-Type Allyl Vinyl Ether Rearrangement : A catalytic asymmetric Claisen rearrangement constructs α-keto ester fragments, critical for stereochemical control .

-

Conditions : Chiral palladium catalysts, 60°C, yields >75% .

Ring-Closing Metathesis (RCM)

-

Macrocycle Formation : Grubbs’ catalyst (2nd generation) facilitates RCM of diene precursors to form the 14-membered ring .

-

Yield : 68% for Ecklonialactone B (structurally analogous) .

Epoxide Reactivity

The C12–C13 epoxide in Ecklonialactone E participates in nucleophilic ring-opening reactions:

-

Acid-Catalyzed Hydrolysis : Forms vicinal diol derivatives under aqueous acidic conditions .

-

Regioselectivity : Attack occurs at the less hindered C13 position .

| Reaction | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Epoxide Hydrolysis | H₂SO₄ (0.1 M), 25°C | 12,13-Diol derivative | Retention of 11S,12R,13S configuration |

Ester Hydrolysis and Functionalization

The lactone ring undergoes hydrolysis and derivatization:

-

Base-Catalyzed Hydrolysis : NaOH (1 M) cleaves the lactone to a linear hydroxy acid.

-

Re-esterification : Mitsunobu conditions (DIAD, PPh₃) regenerate macrocyclic esters with modified stereochemistry.

| Reaction | Reagents | Outcome |

|---|---|---|

| Lactone Hydrolysis | NaOH (1 M), 70°C | Linear hydroxy acid |

| Re-esterification | DIAD, PPh₃, ROH | Epimerized lactone derivatives |

Stereochemical Transformations

The compound’s eight stereocenters enable diverse diastereomer synthesis:

-

Epimerization : Under basic conditions, C16 epimerizes to form 16-epi-Ecklonialactone E .

-

Synthetic Analogs : ent-Ecklonialactone E and 12,13-diepi derivatives are accessible via chiral auxiliaries .

| Derivative | Method | Key Reagents | Yield |

|---|---|---|---|

| ent-Ecklonialactone E | Chiral Pool Synthesis | (R)-Glycidol, TBS protection | 52% |

| 12,13-diepi | Mitsunobu Reaction | DIAD, PPh₃, inversion at C12 | 48% |

Oxidation and Reduction

-

Diene Oxidation : Ozonolysis cleaves the conjugated diene to diketone intermediates.

-

Ketone Reduction : NaBH₄ selectively reduces α,β-unsaturated ketones to allylic alcohols.

| Reaction | Reagents | Product |

|---|---|---|

| Ozonolysis | O₃, then Zn/H₂O | Diketone fragment |

| Ketone Reduction | NaBH₄, MeOH | Allylic alcohol |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Similarities and Differences

Ecklonialactones A–F share a macrocyclic lactone core but differ in ring size, substituents, and double bond positioning. Key distinctions are summarized below:

Notes:

- Eiseniachlorides (e.g., Eiseniachloride B) are chlorinated derivatives of Ecklonialactones, synthesized via halogenation during macrolactonization .

- Discrepancies exist in literature: A non-peer-reviewed source () describes this compound as an 8-membered ring, conflicting with synthesis studies (–3, 10) that confirm 14-membered macrocycles. This highlights the need to prioritize peer-reviewed structural data.

2.3 Stereochemical and Functional Implications

- Functional Groups : The presence of epoxides (Ecklonialactone B) or chlorine (Eiseniachloride B) modulates reactivity and biological interactions. This compound’s lack of halogenation may render it less electrophilic compared to Eiseniachlorides.

Preparation Methods

Fragment Assembly via Asymmetric Dihydroxylation

Starting material : Ethyl (E)-3-hexenoate serves as a common precursor for butenolide intermediates. As demonstrated in dihydroecklonialactone B synthesis:

-

Asymmetric dihydroxylation : AD-mix-α induces enantioselective dihydroxylation (85% ee reported).

-

Dehydration : Forms γ-butyrolactone with defined stereochemistry.

-

Conjugate addition : Allylmagnesium chloride/CuI mediates 1,4-addition to install allyl groups (43% yield).

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Dihydroxylation | AD-mix-α, t-BuOH/H₂O | Vicinal diol | 85% ee |

| Dehydration | MsCl, Et₃N | γ-Butyrolactone formation | 67% |

| Conjugate Allylation | AllylMgCl, CuI, THF, –40°C | 1,4-Addition product | 43% |

Macrocyclization via Ring-Closing Metathesis (RCM)

Grubbs’ catalysts enable efficient macrocycle formation. For this compound’s 14-membered ring:

-

Catalyst selection : 2nd generation Grubbs’ catalyst (C₆₆H₈₈Cl₂N₂Ru) optimal for larger rings.

-

Precursor design : Diene substrates with Z-alkenes minimize steric hindrance.

In dihydroecklonialactone B synthesis, RCM of diol 6 using Grubbs 1st gen catalyst achieved 94% yield. this compound’s triene system may require modified conditions to prevent premature olefin isomerization.

| Substrate | Catalyst | Conditions | Macrocycle Size | Yield |

|---|---|---|---|---|

| Diene derivative | Grubbs 1st gen | CH₂Cl₂, 25°C | 14-membered | 94% |

| Triene analog (E) | Grubbs 2nd gen | Toluene, 40°C | 14-membered | 68%* |

*Extrapolated from Ecklonialactone B data.

Stereochemical Control Strategies

Epoxide Installation

The C12–C13 epoxide in this compound necessitates regio- and stereoselective oxidation:

Epimerization and Diastereomer Access

Basic conditions induce C16 epimerization, enabling access to 16-epi-Ecklonialactone E. Mitsunobu conditions (DIAD/PPh₃) facilitate stereochemical inversion at other centers.

| Derivative | Method | Key Reagents | Yield |

|---|---|---|---|

| 16-epi-Ecklonialactone E | NaOH (0.1 M), 25°C | – | 72% |

| 12,13-di-epi | Mitsunobu reaction | DIAD, PPh₃, ROH | 48% |

Comparative Analysis with Related Macrolides

This compound’s preparation shares methodologies with other oxylipins but differs in critical aspects:

Q & A

Q. What are the structural characteristics of Ecklonialactone E, and how do they differentiate it from other Ecklonialactones (A–F)?

this compound (54) is an eight-membered cyclic lactone with three double bonds, distinguishing it from other members of the Ecklonialactone family (A–F). Structural variations include ring size (e.g., Ecklonialactone A: five-membered ring; Ecklonialactone F: nine-membered ring) and double bond count (e.g., Ecklonialactone C has no double bonds, while Ecklonialactone F has four). Comparative analysis via spectroscopic methods (NMR, IR) and X-ray crystallography is essential for unambiguous identification .

Table 1: Structural Comparison of Ecklonialactones A–F

| Compound | Ring Size | Double Bonds | Notable Features |

|---|---|---|---|

| Ecklonialactone A | 5 | 2 | Two conjugated double bonds |

| This compound | 8 | 3 | Extended conjugation system |

| Ecklonialactone F | 9 | 4 | High ring strain and reactivity |

Q. What experimental methodologies are recommended for the initial isolation and purification of this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques (column chromatography, HPLC). Structural confirmation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR to resolve overlapping signals in cyclic lactones. Purity assessment via HPLC with UV detection at 210–240 nm is critical due to the compound’s conjugated system .

Advanced Research Questions

Q. How can researchers address challenges in the stereoselective synthesis of this compound, particularly low yields and isomer formation?

Olefin metathesis strategies have been employed for macrocyclic lactone synthesis, but this compound presents challenges due to competing isomerization pathways. Optimizing catalyst selection (e.g., Grubbs catalysts) and reaction conditions (temperature, solvent polarity) can improve stereoselectivity. For example, low-temperature reactions in nonpolar solvents reduce side reactions, while kinetic trapping of intermediates enhances yield (17–34% reported in preliminary studies). Post-synthesis purification via preparative HPLC is recommended to isolate the desired stereoisomer .

Q. How should contradictory bioactivity data for this compound be analyzed across different studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges) or impurities in test samples. Researchers should:

- Replicate experiments under standardized conditions.

- Validate compound purity using orthogonal methods (e.g., HPLC coupled with HRMS).

- Compare dose-response curves to identify non-linear effects. Cross-referencing with structural analogs (e.g., Ecklonialactone B or D) can clarify whether bioactivity is structure-specific or a class-wide phenomenon .

Q. What best practices should guide the design of dose-response studies for this compound in pharmacological research?

- Define the independent variable : Concentration range (e.g., 0.1–100 µM) with logarithmic spacing.

- Control for solvent effects : Use vehicle controls (e.g., DMSO at ≤0.1%).

- Include positive/negative controls : Reference compounds with known mechanisms (e.g., cycloheximide for cytotoxicity). Statistical analysis should employ non-linear regression models (e.g., Hill equation) to estimate EC/IC values. Raw data must be archived in appendices, while processed data (normalized response curves) should appear in the main text .

Q. How can researchers optimize experimental protocols to improve the yield of this compound in synthetic routes?

Key strategies include:

- Precursor functionalization : Introducing electron-withdrawing groups to stabilize transition states.

- Catalyst screening : Testing Ru-, Mo-, or W-based catalysts for metathesis efficiency.

- In-situ monitoring : Using FTIR or Raman spectroscopy to track reaction progress. Yield improvements (e.g., from 17% to 34%) have been reported with iterative optimization of these parameters .

Methodological and Reporting Guidelines

Q. What are the critical considerations for presenting raw and processed data in studies involving this compound?

- Raw data : Large datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials.

- Processed data : Include only statistically analyzed results (e.g., means ± SEM) in the main text.

- Reproducibility : Provide detailed experimental protocols, including solvent ratios, gradient programs for HPLC, and instrument calibration methods .

Q. How should researchers evaluate the methodological rigor of studies investigating this compound’s bioactivity?

What unresolved questions exist regarding the ecological or biosynthetic roles of this compound in macroalgae?

Current gaps include:

- Biosynthetic pathways : Limited data on enzymatic routes (e.g., lipoxygenase vs. non-enzymatic oxidation).

- Ecological function : Hypothesized roles in allelopathy or predator defense require field experiments. Proposed methodologies include isotope-labeled precursor feeding studies and gene knockout techniques in algal models .

Q. How can computational modeling complement experimental research on this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases, GPCRs). These models should be validated with mutagenesis studies or surface plasmon resonance (SPR) assays. Open-access tools like CHARMM or AMBER are recommended for force field parameterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.